DPT serves as a key building block for the synthesis of polyguanamines, which are a class of nitrogen-rich polymers with diverse properties. These polymers have been investigated for various applications, including:
DPT is also being explored for its potential in other areas of scientific research, including:
2,4-Dichloro-6-phenyl-1,3,5-triazine is a heterocyclic compound with the molecular formula CHClN and a molecular weight of 226.06 g/mol. It appears as a white to orange or green powder and has a melting point ranging from 119°C to 123°C. The compound is primarily utilized as an intermediate in the synthesis of various organic materials, particularly in the production of organic light-emitting diodes (OLEDs) and ultraviolet absorbers .
2,4-Dichloro-6-phenyl-1,3,5-triazine can undergo several chemical transformations. Notably, it can react with nucleophiles due to the presence of chlorine atoms, which are good leaving groups. For instance, when treated with amines, it can yield substituted triazines. The compound's reactivity is primarily attributed to its heterocyclic structure, which allows for electrophilic aromatic substitution reactions .
The synthesis of 2,4-Dichloro-6-phenyl-1,3,5-triazine can be achieved through the reaction of 2,4-dihydroxy-6-phenyl-1,3,5-triazine with thionyl chloride in the presence of N,N-dimethylformamide as a solvent. The reaction typically occurs at elevated temperatures (around 60°C) for several hours. The product is then isolated by filtration and recrystallization from suitable solvents like benzene .
text2,4-Dihydroxy-6-phenyl-1,3,5-triazine + Thionyl Chloride → 2,4-Dichloro-6-phenyl-1,3,5-triazine + By-products
2,4-Dichloro-6-phenyl-1,3,5-triazine is utilized in various applications:
While specific interaction studies focusing on 2,4-Dichloro-6-phenyl-1,3,5-triazine are scarce, its interactions with nucleophiles suggest potential pathways for further research into its reactivity and applications in medicinal chemistry. Understanding its interactions could lead to the development of more effective derivatives with enhanced biological activity .
Several compounds share structural similarities with 2,4-Dichloro-6-phenyl-1,3,5-triazine. Below is a comparison highlighting their unique features:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2-Chloro-6-phenylpyrimidin-4-amine | 54994-35-3 | 0.70 | Contains a pyrimidine ring instead of triazine |
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine | 1443049-86-2 | 0.71 | Substituted biphenyl groups enhance stability |
4-(2-Hydrazino-2-oxoethyl)-4-methylmorpholine | 87657-3 | N/A | A pharmaceutical intermediate not directly related but shows diverse applications |
2-(3'-Chloro-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine | 1443049-83-9 | 0.70 | Similar triazine structure with different substitution patterns |
These compounds illustrate the diversity within the triazine family and their varied applications across different fields such as agrochemicals and pharmaceuticals.
Irritant